molecular formula C27H44N4O6 B15130955 Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)

Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)

Cat. No.: B15130955
M. Wt: 520.7 g/mol
InChI Key: ILBVWZMWZXZRKF-UHFFFAOYSA-N
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Description

Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate) is a structurally complex organic compound featuring a central pyrimidine ring substituted with methyl groups at the 6-position. This pyrimidine core is connected via two oxymethylene (–O–CH2–) linkers to piperidine rings, each esterified with tert-butyl (2-methyl-2-propanyl) groups. The molecule’s architecture combines rigidity from the pyrimidine core with conformational flexibility from the oxymethylene bridges and piperidine moieties.

Properties

Molecular Formula

C27H44N4O6

Molecular Weight

520.7 g/mol

IUPAC Name

tert-butyl 4-[[6-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C27H44N4O6/c1-19-16-22(34-17-20-8-12-30(13-9-20)24(32)36-26(2,3)4)29-23(28-19)35-18-21-10-14-31(15-11-21)25(33)37-27(5,6)7/h16,20-21H,8-15,17-18H2,1-7H3

InChI Key

ILBVWZMWZXZRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OCC2CCN(CC2)C(=O)OC(C)(C)C)OCC3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester involves several steps:

    Synthetic Routes: The synthesis typically begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring. The functional groups are then added through a series of reactions, including esterification and carbamate formation.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, with specific temperatures, solvents, and catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation.

    Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include modified versions of the original compound with new functional groups or altered structures.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Compound A : Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)

  • Core Structure : Biphenyl linked to imidazole-pyrrolidine moieties .
  • Key Differences :
    • Core : Biphenyl vs. pyrimidine.
    • Heterocycles : Imidazole-pyrrolidine vs. pyrimidine-piperidine.
    • Functional Groups : Similar tert-butyl esters but lacks oxymethylene linkers.

Compound B : 4,4'-Bis(chloromethyl)-2,2'-bipyridine

  • Core Structure : Bipyridine with chloromethyl substituents .
  • Key Differences :
    • Core : Bipyridine vs. pyrimidine.
    • Substituents : Chloromethyl (–CH2Cl) groups vs. oxymethylene-linked piperidine esters.
  • Applications : Primarily a ligand in coordination chemistry; chloromethyl groups enable further functionalization .

Compound C : 2,4-Bis(2-methyl-2-propanyl)-6-(1-piperidinylmethyl)phenol

  • Core Structure: Phenolic ring with tert-butyl and piperidinylmethyl groups .
  • Key Differences: Core: Phenol vs. pyrimidine. Substituents: Piperidinylmethyl (–CH2–piperidine) vs. piperidinecarboxylate esters.
  • Properties: Phenolic –OH introduces acidity (pKa ~10–12), absent in the target compound .

Physicochemical Properties

Property Target Compound Compound A (Daclatasvir Intermediate) Compound B (Bipyridine Derivative)
Molecular Formula Likely C₂₉H₄₄N₄O₆ (estimated) C₃₆H₄₄N₆O₄ C₁₂H₁₀Cl₂N₂
Molecular Weight ~550–600 g/mol (estimated) 624.77 g/mol 269.13 g/mol
Lipophilicity (LogP) High (tert-butyl esters) 1.22 (predicted) Moderate (chloromethyl groups)
Solubility Likely low (lipophilic esters) Poorly soluble Low (nonpolar core)

Research Findings and Data Tables

Table 1: Spectroscopic Characterization of Analogues

Compound ¹H NMR Key Signals (δ, ppm) IR Peaks (cm⁻¹) Mass Spec (m/z)
Target Compound (Est.) 1.2–1.4 (t-Bu), 3.5–4.2 (piperidine OCH₂) 1700–1750 (C=O ester) [M+H]⁺ ~550–600
Compound A 1.28–1.39 (t-Bu), 7.2–8.6 (imidazole) 1707 (C=O), 1603 (C=N) 392 (MH⁺)
Compound B 8.59 (bipyridine H), 4.6 (CH₂Cl) N/A N/A

Biological Activity

Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound has a unique structure characterized by the presence of piperidine and pyrimidine moieties, which are known to influence biological interactions. The structural formula can be represented as follows:

C23H36N4O4\text{C}_{23}\text{H}_{36}\text{N}_4\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Initial studies suggest that it may act as an inhibitor for certain kinases involved in cancer progression. The following mechanisms have been proposed:

  • Kinase Inhibition : Preliminary research indicates that the compound may inhibit NEK family kinases (NEK6, NEK7, NEK9), which are implicated in cell cycle regulation and cancer cell proliferation .
  • Antioxidant Activity : The presence of multiple functional groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Pharmacological Properties

The pharmacological profile includes:

  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The growth inhibitory concentration (GI50) values for MCF-7 cells were reported at approximately 3.18 µM, indicating potent activity compared to standard chemotherapeutics .
  • Selectivity : The compound shows selectivity towards cancerous cells over normal cell lines, suggesting a favorable therapeutic index.

Study 1: In Vitro Cytotoxicity Assay

A study conducted on the cytotoxic effects of the compound on MCF-7 and HeLa cells revealed:

Cell LineGI50 (µM)Remarks
MCF-73.18 ± 0.11Strong inhibitory effect
HeLa8.12 ± 0.43Moderate inhibitory effect

This study underscores the potential of the compound as a candidate for further development in cancer therapy .

Study 2: Molecular Docking Analysis

Molecular docking studies have provided insights into the binding affinity of the compound with target proteins such as NEK7 and TP53. These analyses suggest strong interactions facilitated by hydrogen bonding and hydrophobic interactions, supporting its role as a potential therapeutic agent .

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